

Spectroscopic Profile of 7-Methylquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **7-Methylquinoline**

Cat. No.: **B044030**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **7-methylquinoline**, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **7-methylquinoline**, presented in a clear and structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for **7-methylquinoline** provide detailed information about its proton and carbon framework.

¹H NMR Data

Signal Assignment	Chemical Shift (δ) [ppm]
H-2	8.863
H-8	7.886
H-4	8.081
H-5	7.688
H-3	7.306
H-6	7.363
-CH ₃	2.554

¹³C NMR Data

Signal Assignment	Chemical Shift (δ) [ppm]
C-7	138.2
C-2	150.2
C-8a	148.4
C-4	135.9
C-5	128.6
C-8	128.2
C-6	126.3
C-4a	127.3
C-3	121.0
-CH ₃	21.6

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key IR absorption peaks for **7-methylquinoline** are listed below.

Wavenumber (cm ⁻¹)	Assignment
3050-3000	C-H stretch (aromatic)
2950-2850	C-H stretch (aliphatic, -CH ₃)
1620-1580	C=C and C=N stretching (quinoline ring)
1500-1400	C=C stretching (aromatic)
880-820	C-H bend (out-of-plane, aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of **7-methylquinoline** is characterized by a prominent molecular ion peak and several key fragment ions.[\[1\]](#)

m/z	Relative Intensity (%)	Assignment
143	100	[M] ⁺ (Molecular Ion)
142	50.70	[M-H] ⁺
115	16.4	[M-H-HCN] ⁺ or [M-C ₂ H ₂] ⁺

Experimental Protocols

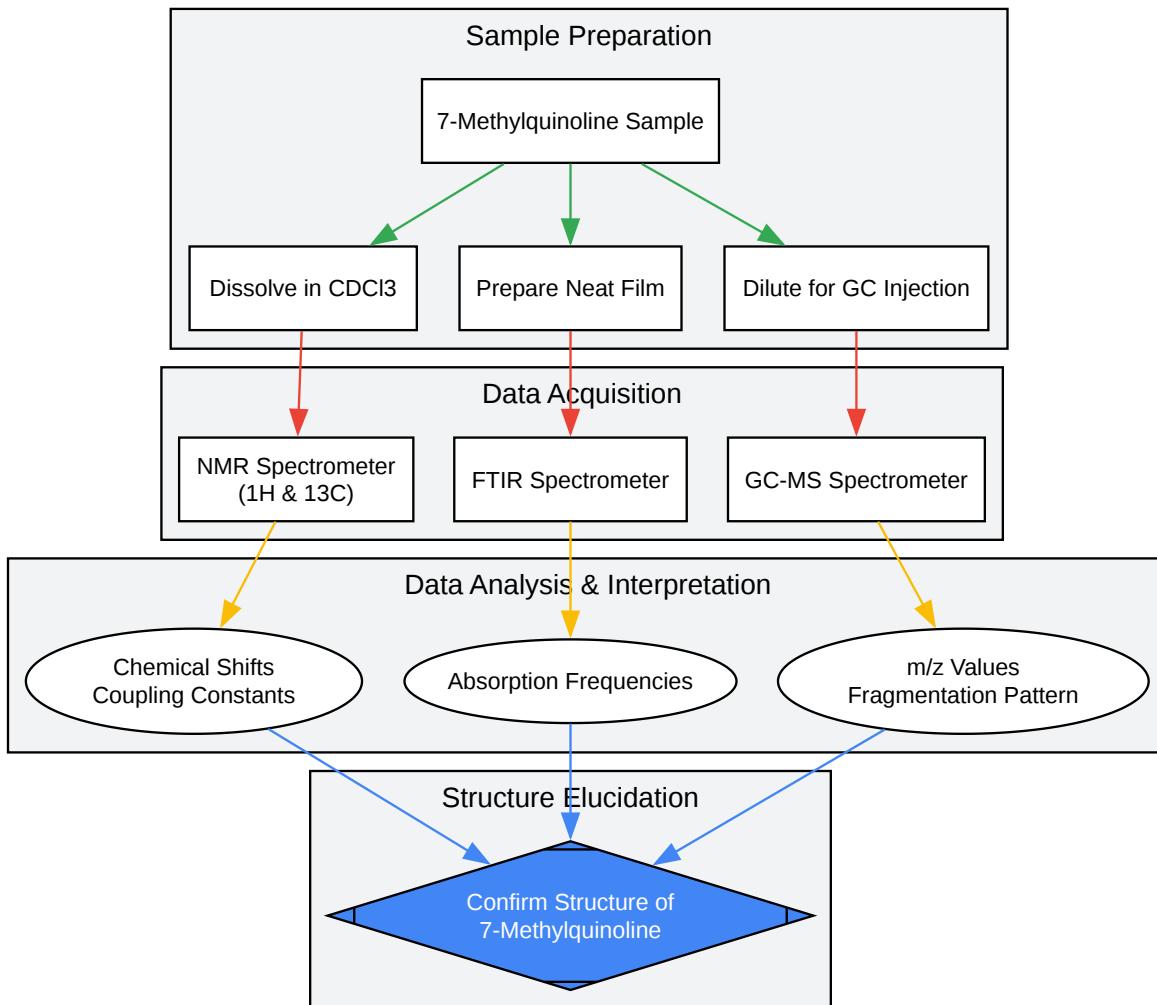
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

- Sample Preparation: 5-25 mg of **7-methylquinoline** was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution was filtered through a pipette with a glass wool plug into a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
- ¹H NMR Data Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 0-10 ppm.
- Number of Scans: 16.
- Relaxation Delay: 1 s.
- ^{13}C NMR Data Acquisition:
 - Pulse Program: Standard proton-decoupled single-pulse experiment.
 - Spectral Width: 0-160 ppm.
 - Number of Scans: 1024.
 - Relaxation Delay: 2 s.
- Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, using the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm for ^1H and $\delta = 77.16$ ppm for ^{13}C).

Infrared (IR) Spectroscopy


- Sample Preparation: A thin film of neat **7-methylquinoline** was placed between two potassium bromide (KBr) plates.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used.
- Data Acquisition:
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 32.
- Data Presentation: The spectrum was recorded in transmittance mode.

Mass Spectrometry (MS)

- Sample Introduction: The sample was introduced via a gas chromatograph (GC) coupled to the mass spectrometer.
- Instrumentation: A GC-MS system operating in electron ionization (EI) mode was used.[1]
- Data Acquisition:
 - Ionization Energy: 70 eV.[1]
 - Mass Range: m/z 40-400.
 - Scan Rate: 1 scan/s.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **7-methylquinoline**.

[Click to download full resolution via product page](#)**Spectroscopic analysis workflow for 7-Methylquinoline.****Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Methylquinoline | C10H9N | CID 11927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 7-Methylquinoline: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b044030#spectroscopic-data-nmr-ir-mass-spec-for-7-methylquinoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com